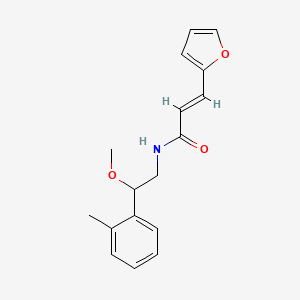

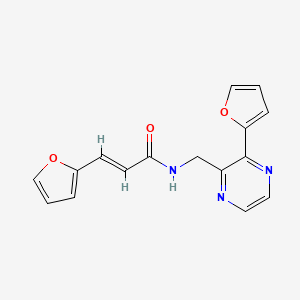

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide is a derivative of acrylamide with a furan ring and a tolyl group as substituents. It is closely related to compounds that have been studied for their interaction with nicotinic acetylcholine receptors, particularly the α7 subtype, which are implicated in modulating neuronal pathways related to anxiety and depression .

Synthesis Analysis

While the exact synthesis of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide is not detailed in the provided papers, related compounds have been synthesized and studied. For instance, the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide has been reported using green chemistry principles under microwave radiation, followed by an enantioselective ene-reduction mediated by various fungal strains to produce (R)-2-cyano-3-(furan-2-yl)propanamide . This process highlights the potential for environmentally friendly synthesis routes for similar acrylamide derivatives.

Molecular Structure Analysis

The molecular structure of related N-tosylacrylamide compounds has been characterized by crystallography. The conformation about the C=C bond is E, and the orientation of the furan and phenyl rings relative to the acrylamide plane has been described, providing insights into the steric arrangement that could influence the biological activity of these molecules .

Chemical Reactions Analysis

The chemical behavior of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide under biological conditions is not directly reported, but studies on similar compounds have shown interactions with nicotinic acetylcholine receptors. For example, 3-furan-2-yl-N-p-tolyl-acrylamide has been shown to modulate anxiety-like behavior in mice through its action as a positive allosteric modulator of α7 nicotinic receptors . This suggests that the compound may also engage in specific receptor-mediated chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide are not explicitly provided. However, the properties of structurally similar compounds have been studied. For instance, the crystal structures of N-tosylacrylamide derivatives reveal details about their solid-state conformations and hydrogen bonding patterns, which can influence solubility, stability, and reactivity . Additionally, the enantioselective synthesis of related compounds suggests that chirality could be an important factor in the physical properties and biological activity of these molecules .

Scientific Research Applications

Enantioselective Synthesis and Microbial Applications

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide and its derivatives have been explored for enantioselective synthesis and applications in microbial processes. The green synthesis of related compounds under microwave radiation and the ene-reduction by marine and terrestrial fungi demonstrate the compound's utility in creating products with specific stereochemistry, crucial in pharmaceutical and organic chemistry. Marine fungi like Penicillium citrinum and terrestrial fungi like Aspergillus sp. have been utilized for this purpose. The absolute configuration of the biotransformation products was determined using advanced theoretical calculations, highlighting the compound's role in complex chemical reactions and its potential in biosynthetic processes (Jimenez et al., 2019).

Template for Stereoselective Synthesis

The compound serves as a versatile template for the stereoselective synthesis of various derivatives. For instance, it has been used to create mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), indicating its importance as a building block in the synthesis of complex molecules, especially in the creation of β-peptides, which have significant implications in drug discovery and development (Masesane & Steel, 2004).

Cyclization and Molecular Transformation

The compound's derivatives have been shown to undergo interesting cyclization reactions, leading to the formation of structurally complex and potentially bioactive molecules. For example, derivatives containing a mercaptomethyl group add to the double bond of the alkene fragment, forming various dihydrothiopyrano compounds depending on the substituents' relative location in the furan ring. This property opens up possibilities for the synthesis of novel compounds with potential therapeutic applications (Pevzner, 2021).

Cytotoxicity and Cancer Research

Focused library development of related 2-phenylacrylamides, including compounds with furan derivatives, has shown broad-spectrum cytotoxicity against various cancer cell lines. This indicates the potential use of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide and its derivatives in developing new cancer therapies. The synthesis of discrete libraries of these compounds has led to the identification of new lead compounds with improved cytotoxicity, underscoring the compound's relevance in medicinal chemistry and drug development (Tarleton et al., 2013).

properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-13-6-3-4-8-15(13)16(20-2)12-18-17(19)10-9-14-7-5-11-21-14/h3-11,16H,12H2,1-2H3,(H,18,19)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEENYDFMKGTQFL-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol](/img/structure/B3011442.png)

![4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3011443.png)

![N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3011452.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B3011453.png)

![2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B3011456.png)

![2-iodo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3011460.png)

![Lithium;2-[2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3011462.png)